3-Oxobutanoic acid 2-(acetyloxy)ethyl ester 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester
Brand Name: Vulcanchem
CAS No.: 34500-18-0
VCID: VC20835115
InChI: InChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3
SMILES: CC(=O)CC(=O)OCCOC(=O)C
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester

CAS No.: 34500-18-0

Cat. No.: VC20835115

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester - 34500-18-0

Specification

CAS No. 34500-18-0
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name 2-acetyloxyethyl 3-oxobutanoate
Standard InChI InChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3
Standard InChI Key NGAVSCAXDJMZQP-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OCCOC(=O)C
Canonical SMILES CC(=O)CC(=O)OCCOC(=O)C

Introduction

Physical and Chemical Properties

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester presents as a colorless liquid with a characteristic fruity odor. Its physical state at room temperature and distinctive scent profile contribute to its applications in fragrance chemistry. The compound exhibits properties typical of esters, including moderate polarity and solubility characteristics that facilitate its use in various formulations.

Fundamental Properties

The key physical and chemical properties of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester are summarized in the following table:

PropertyValueReference
CAS Number34500-18-0
Molecular FormulaC8H12O5
Molecular Weight188.18 g/mol
Physical StateColorless liquid
OdorFruity
Boiling Point90-101°C (at 0.1 Torr)
Density1.18 g/cm³
Acidity Coefficient (pKa)10.27±0.46 (Predicted)

Solubility Characteristics

The compound demonstrates enhanced solubility in polar solvents compared to simpler alkyl esters, a property attributed to its acetyloxyethyl substituent. This solubility profile makes it particularly useful in formulations requiring compatibility with both polar and moderately non-polar components. Its moderate polarity allows it to serve as a bridging agent between hydrophilic and hydrophobic compounds in various applications.

Structural Characteristics

The molecular structure of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester features multiple functional groups that contribute to its chemical reactivity and physical properties.

Functional Groups

The compound contains three key functional groups:

  • A ketone group (3-oxo position)

  • An ester linkage connecting the 3-oxobutanoic acid to the 2-acetyloxyethanol

  • An acetate ester group

This multifunctional nature enables the compound to participate in various chemical transformations and makes it valuable in organic synthesis applications.

Molecular Identifiers

The compound can be identified and represented through several standardized chemical notations:

Identifier TypeValueReference
Standard InChIInChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3
Standard InChIKeyNGAVSCAXDJMZQP-UHFFFAOYSA-N
SMILESCC(=O)CC(=O)OCCOC(=O)C
Canonical SMILESCC(=O)CC(=O)OCCOC(=O)C
PubChem Compound ID214861

Tautomerism

Like other acetoacetic esters, 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester exhibits keto-enol tautomerism. This property allows the compound to exist in equilibrium between its keto form (predominant under most conditions) and its enol form. The tautomeric behavior influences its reactivity in various chemical processes, particularly in condensation reactions and enolate chemistry.

Synthesis Methods

The preparation of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester typically involves esterification reactions under controlled conditions. Multiple synthetic routes have been developed to optimize yield and purity.

Laboratory Synthesis

The primary laboratory method for synthesizing 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester involves the esterification of 3-oxobutanoic acid with 2-(acetyloxy)ethanol. This reaction is typically catalyzed by acids such as:

  • Sulfuric acid

  • p-Toluenesulfonic acid

The reaction proceeds under reflux conditions to drive the equilibrium toward ester formation by removing water generated during the reaction.

Industrial Production

Industrial-scale production of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester employs similar esterification chemistry but utilizes larger reactors with continuous monitoring systems. Key aspects of industrial production include:

  • Precise temperature control to optimize yield and minimize side reactions

  • Continuous water removal to drive the equilibrium toward product formation

  • Quality control measures to ensure high purity of the final product

For commercial applications, the production process may incorporate continuous flow reactors to enhance efficiency and product consistency.

Chemical Reactions

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester participates in various chemical reactions due to its multiple functional groups. Understanding these reaction pathways is crucial for its application in organic synthesis and materials science.

Oxidation Reactions

The compound undergoes oxidation reactions with various oxidizing agents to form corresponding carboxylic acid derivatives. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

These reactions target primarily the ketone functionality, resulting in oxidative cleavage.

Reduction Reactions

Reduction of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester can be achieved using reducing agents such as:

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

These reagents reduce the ketone and/or ester groups to produce corresponding alcohols, with the specificity of reduction depending on the reagent and reaction conditions employed.

Nucleophilic Substitutions

The compound readily undergoes nucleophilic substitution reactions, particularly at the ester functionalities. Reaction with nucleophiles such as amines and alcohols under appropriate conditions produces different esters or amides. These transformations provide routes to structural modifications and derivatization for various applications.

Condensation Reactions

Due to the presence of the active methylene group adjacent to the ketone functionality, 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester can participate in various condensation reactions, including:

  • Aldol condensation

  • Knoevenagel condensation

  • Claisen condensation

These reactions expand the utility of the compound in constructing more complex molecular frameworks.

Applications and Uses

The multifunctional nature of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester enables its application across diverse industrial and research contexts.

Pharmaceutical Applications

In pharmaceutical research and development, the compound serves as:

  • An intermediate in the synthesis of bioactive compounds

  • A building block for constructing pharmaceutical candidates

  • A functional component in drug delivery systems

Its structural features make it particularly valuable in medicinal chemistry for introducing specific functional groups into drug candidates.

Polymer Chemistry

The compound finds significant application in polymer science as:

  • A crosslinking agent in polymer formulations

  • A functional monomer for specialty polymers

  • A modifier to enhance polymer properties

Its dual ester functionality enables it to participate in various polymerization processes, contributing to materials with tailored properties.

Fragrance Industry

The fruity odor profile of 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester makes it relevant in:

  • Fragrance formulations

  • Flavor compounds

  • Aroma chemicals

The compound's ester functionalities contribute to its olfactory properties, making it valuable in scent development and fragrance chemistry.

Biological Activities

Research has identified several biological activities associated with 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester, suggesting potential therapeutic applications.

Anti-inflammatory Properties

Studies suggest that 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester may exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes, similar to the mechanism of salicylic acid derivatives. This property suggests potential application in anti-inflammatory formulations and related therapeutic contexts.

Other Biological Interactions

The compound's structural features suggest potential for other biological interactions, including:

  • Enzyme inhibition

  • Receptor binding

  • Metabolic pathway modulation

These possibilities remain areas for further research and development.

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